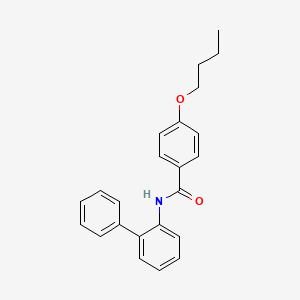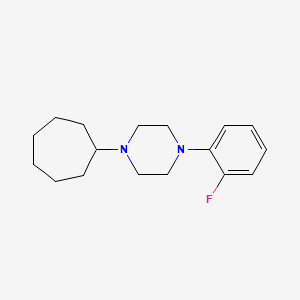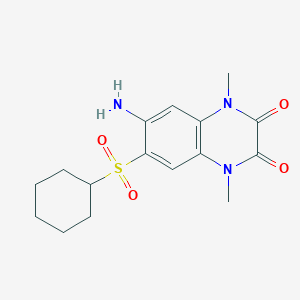![molecular formula C18H21ClN2O3 B5055191 N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline](/img/structure/B5055191.png)
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline, also known as BN82002, is a chemical compound used in scientific research. It is a member of the nitroaniline family of compounds, which are known to have various biological activities. BN82002 has been found to have potential therapeutic uses, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. It may also act as an antioxidant, protecting cells from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline can induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It has also been shown to inhibit the growth and migration of cancer cells. In addition, N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline in lab experiments is its high potency, which allows for the use of lower concentrations in experiments. However, its low solubility in water can make it difficult to work with in certain experimental setups. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline. One area of interest is its use in combination with other anticancer drugs, to enhance their effectiveness. Another area of research could be the development of more soluble forms of the compound, to improve its usability in lab experiments. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline, and its potential therapeutic uses in the treatment of various diseases.
Synthesemethoden
The synthesis of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline involves the reaction of 5-chloro-2-nitroaniline with 4-tert-butylphenol in the presence of an acid catalyst. The resulting product is then treated with ethylene oxide to form the final compound. The synthesis method has been optimized to produce high yields of N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline with good purity.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has been extensively studied for its potential therapeutic uses. It has been found to have anticancer activity, particularly against breast cancer cells. In addition, N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-[2-(4-tert-butylphenoxy)ethyl]-5-chloro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-18(2,3)13-4-7-15(8-5-13)24-11-10-20-16-12-14(19)6-9-17(16)21(22)23/h4-9,12,20H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZWOJBHWRUGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![3-[(4-methoxybenzyl)amino]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5055109.png)

![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)
![ethyl {4-[(3-methylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B5055141.png)




![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B5055171.png)

![4-({[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B5055181.png)
![N-(2,5-dimethylphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5055184.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-N'-phenylurea](/img/structure/B5055200.png)